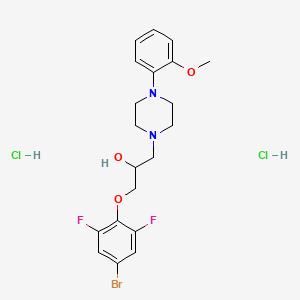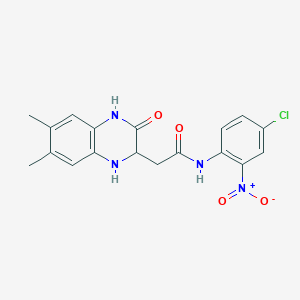
N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.81. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
The synthesis and evaluation of a series of compounds, including those related to quinolines and acetamides, have demonstrated significant antimalarial activity against strains of Plasmodium berghei in mice. These compounds have shown promise in preclinical models, suggesting their potential for further development and clinical trials in humans (Werbel et al., 1986).
Anticancer and Antioxidant Properties
Nitrophenyl-group-containing heterocycles have been synthesized, characterized, and their anticancer activity along with antioxidant properties evaluated. Some new tetrahydroisoquinolines bearing nitrophenyl groups have shown moderate to strong activity against cancer cell lines, indicating their potential as therapeutic agents (Sayed et al., 2021).
Fluorescence and Dyeing Applications
Quinoxaline derivatives, such as those related to the compound , have been explored for their use as fluorescent whiteners for polyester fibers. Their unique structural features allow for enhanced brightness and whiteness when applied to textiles, demonstrating the versatility of quinoxaline compounds in industrial applications (Rangnekar & Tagdiwala, 1986).
Antibacterial and Antifungal Agents
Compounds based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of such compounds to serve as leads in the development of new antimicrobial agents, addressing the ongoing challenge of infectious diseases (Kumar et al., 2012).
Environmental Applications
Chloroacetamide herbicides and their metabolites have been studied for their metabolism in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is crucial for assessing their environmental impact and safety as agricultural chemicals (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-9-5-13-14(6-10(9)2)22-18(25)15(20-13)8-17(24)21-12-4-3-11(19)7-16(12)23(26)27/h3-7,15,20H,8H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLCGLAEQLCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-nitrophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)
![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)
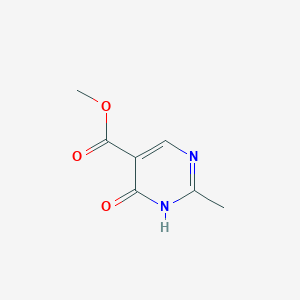
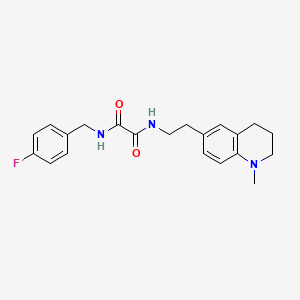
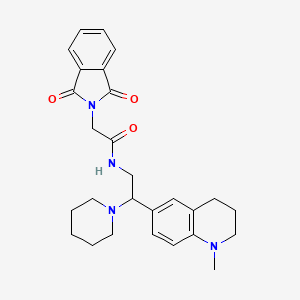
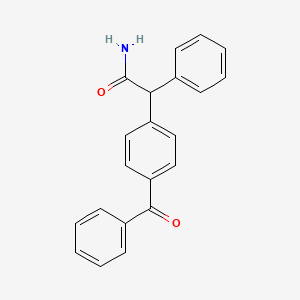
![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)
![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

